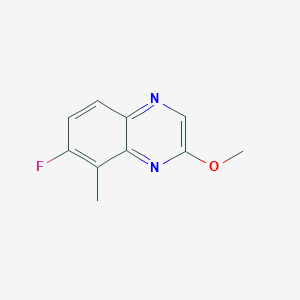

7-Fluoro-2-methoxy-8-methylquinoxaline

描述

属性

IUPAC Name |

7-fluoro-2-methoxy-8-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-6-7(11)3-4-8-10(6)13-9(14-2)5-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIUVAVROPTREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC=C(N=C12)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737495 | |

| Record name | 7-Fluoro-2-methoxy-8-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952587-08-5 | |

| Record name | 7-Fluoro-2-methoxy-8-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

7-Fluoro-2-methoxy-8-methylquinoxaline is a member of the quinoxaline family, which is known for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of fluorine and methoxy groups, significantly influence its chemical and biological properties. This article discusses its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Structural Formula

The chemical structure of this compound can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 180.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinoxaline derivatives. A notable study synthesized several quinoxaline derivatives, including this compound, and tested them against various cancer cell lines.

- Cell Lines Tested : HCT116 (human colon carcinoma), HepG2 (liver cancer).

- Findings : Compounds exhibited significant cytotoxic effects. For instance, a compound similar to this compound induced cell cycle arrest at the G2/M phase in HCT116 cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. The introduction of fluorine and methoxy groups has been shown to enhance activity against bacterial strains.

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Results : Compounds demonstrated varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives were assessed using in vivo models. One study highlighted the anti-inflammatory effects of a related compound in a carrageenan-induced edema model.

- Model Used : Carrageenan-induced rat paw edema.

- Results : The compound exhibited a significant reduction in paw swelling (up to 41%) compared to control groups, indicating potent anti-inflammatory activity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Disruption : Evidence suggests that it can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

- Inflammatory Pathway Modulation : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Evaluation

In a study published in Nature Reviews Cancer, researchers synthesized several quinoxaline derivatives and evaluated their anticancer properties. Among these, one derivative demonstrated strong inhibition of tumor growth in xenograft models, suggesting that modifications at the 7 and 8 positions enhance efficacy against specific cancer types .

Case Study 2: Anti-inflammatory Assessment

A research article detailed the synthesis of quinoxaline derivatives and their evaluation for anti-inflammatory activity using the carrageenan model. One compound exhibited significant effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

科学研究应用

Anti-inflammatory Activity

Research has demonstrated that quinoxaline derivatives, including 7-fluoro-2-methoxy-8-methylquinoxaline, exhibit significant anti-inflammatory properties. A study reported the synthesis of novel quinoxaline derivatives and their evaluation as anti-inflammatory agents. Among these, certain compounds showed promising results in inhibiting lipoxygenase, an enzyme involved in inflammatory processes. The most effective compounds demonstrated a reduction in carrageenan-induced edema in vivo, indicating potential therapeutic applications for inflammatory diseases .

Table 1: Anti-inflammatory Activity of Quinoxaline Derivatives

| Compound | Lipoxygenase Inhibition (%) | In Vivo Edema Reduction (%) |

|---|---|---|

| 7b | 70 | 41 |

| 8f | 65 | 38 |

| This compound | TBD | TBD |

Anticancer Properties

The anticancer potential of quinoxaline derivatives has also been extensively studied. A recent investigation into new derivatives designed as VEGFR-2 inhibitors showed that compounds similar to this compound could effectively inhibit cancer cell proliferation. Specific derivatives were tested against human cancer cell lines such as HepG2 and MCF-7, revealing cytotoxic activities with IC50 values comparable to established chemotherapeutics like sorafenib .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Sorafenib | HepG2 | 3.4 |

| Sorafenib | MCF-7 | 2.2 |

| This compound | HepG2 | TBD |

| This compound | MCF-7 | TBD |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of fluorine and methoxy groups is crucial for enhancing biological activity and selectivity against target enzymes or receptors.

Synthesis Pathways

Various synthetic routes have been explored to optimize yields and minimize by-products. For instance, microwave-assisted synthesis has proven effective in reducing reaction times while improving yields of quinoxaline derivatives .

Table 3: Synthesis Conditions for Quinoxaline Derivatives

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| Traditional Synthesis | Ethanol | 45 |

| Microwave-Assisted | Dimethylformamide | 85 |

Evaluation of Anti-inflammatory Effects

In a controlled study using the carrageenan-induced edema model, compounds derived from quinoxalines were evaluated for their anti-inflammatory effects. The study highlighted the efficacy of certain derivatives, including potential analogs of this compound, which demonstrated a significant reduction in paw edema compared to the control group treated with indomethacin .

Anticancer Screening

Another prominent study focused on the anticancer properties of quinoxaline derivatives where compounds were screened for their ability to induce apoptosis in cancer cells. The findings indicated that some derivatives could effectively induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation pathways .

相似化合物的比较

Key Observations:

Core Structure Differences: Quinoxaline derivatives (e.g., this compound) exhibit enhanced π-electron deficiency compared to quinolines due to dual nitrogen atoms. This property can influence binding affinity in biological targets and electronic behavior in materials applications . Quinolines (e.g., 8-Bromo-7-fluoro-2-methoxyquinoline) are more lipophilic, which may improve membrane permeability in drug design .

Substituent Effects: Fluorine: The electron-withdrawing fluorine substituent (7-F in quinoxaline vs. 8-F in quinolines) enhances metabolic stability and modulates intermolecular interactions. Positional differences affect electronic distribution; for example, 7-F in quinoxaline may reduce basicity more significantly than 8-F in quinolines . In contrast, 5-OMe in quinoline (8-Fluoro-5-methoxy-2-methylquinoline) may sterically hinder interactions at adjacent positions . Methyl vs. Halogen/Boronates: The 8-methyl group in the target compound increases steric bulk compared to bromine (8-Br in quinoline) or boronate esters (5-dioxaborolan in quinoxaline). Methyl groups typically enhance lipophilicity, while halogens or boronates enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Toxicity and Environmental Considerations

- Data Gaps: Acute and chronic toxicity, biodegradability, and bioaccumulation data are unavailable for most analogs, including this compound .

- Handling Recommendations : These compounds are intended for research use only and require handling by trained professionals due to incomplete safety characterization .

准备方法

Synthesis of Fluoro- and Methoxy-Substituted Anilines

A foundational step involves the preparation of 4-fluoro-2-methoxyaniline derivatives, which serve as precursors for quinoxaline synthesis.

Example Process (from patent WO2018207120A1):

| Step | Reaction Description | Conditions | Yield |

|---|---|---|---|

| A | Nucleophilic substitution of 2,4-difluoro-1-nitrobenzene with methanol in toluene at 0°C using potassium tert-butoxide | 0°C to 20°C, 4 hours | 87.4% |

| B | Catalytic hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene using Raney Nickel in methanol under hydrogen atmosphere | 25-30°C, 8-10 hours | 98.0% |

This two-step process yields 4-fluoro-2-methoxyaniline with high efficiency, providing a key intermediate for further quinoxaline ring formation.

Quinoxaline Ring Formation

The quinoxaline core is typically formed by condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds (such as glyoxal or its derivatives). For the targeted substitution pattern:

- The 7-fluoro substituent is introduced via fluorinated aniline derivatives.

- The 2-methoxy group is introduced either by methoxylated aniline or through methoxylation after ring formation.

- The 8-methyl group can be introduced by using methyl-substituted precursors or via methylation reactions post ring formation.

Fluorinated Quinoxaline Synthesis

Research literature reports synthesis of fluorinated quinoxaline derivatives by oxidation of fluoronitroanilines followed by ring closure. For example, 7-fluoro-6-methoxyquinoxaline derivatives have been synthesized by oxidation of fluoronitroanilines in methanol solvent, which also facilitates methoxylation.

The following scheme summarizes the approach:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of fluoronitroaniline | NaOH, NaClO in MeOH reflux | Methanol acts as solvent and methoxy source |

| 2 | Thermal decomposition to form fluorobenzofuroxane intermediate | Heating | Intermediate rearrangement |

| 3 | Ring closure to quinoxaline | Acidic or neutral conditions | Formation of quinoxaline N-oxide derivatives |

This method allows simultaneous introduction of fluorine and methoxy groups on the quinoxaline ring system.

Methylation at the 8-Position

The methyl group at the 8-position of quinoxaline can be introduced by:

- Starting with methyl-substituted o-phenylenediamine or benzene derivatives.

- Using methylation reagents such as methyl iodide or dimethyl sulfate on the quinoxaline nucleus under basic conditions.

- Employing catalytic alkylation methods.

While specific detailed procedures for this compound methylation are less documented, analogous methylation strategies for quinoline and quinoxaline derivatives are well established in literature.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of methanol as both solvent and methoxy source is crucial in introducing the methoxy group during oxidation steps.

- Catalytic hydrogenation with Raney Nickel is an effective method for reducing nitro groups to amines without affecting fluoro or methoxy substituents.

- The fluorine atom's position (7-position) is controlled by the choice of fluorinated starting materials, ensuring regioselectivity in the final quinoxaline product.

- Methylation at the 8-position requires careful control to avoid side reactions; often, methyl-substituted starting materials are preferred for better yields and selectivity.

常见问题

Q. Table 1. Comparative Yields for Synthetic Routes

| Method | Precursor | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl 7,8-diaminoquinoline | Ethanol | 65–72 | |

| Nucleophilic Substitution | 7-Fluoro-2-methoxyquinoxaline | DMF | 48–55 |

Q. Table 2. Biological Activity Against Common Pathogens

| Substituent Pattern | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| 7-Fluoro-2-methoxy-8-methyl | 0.25 | 2.0 |

| 8-Fluoro-2-methoxy-7-methyl | 0.50 | 4.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。